

Spectroscopic Profile of 2-Chloro-5-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-fluoroaniline

Cat. No.: B1301171

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Introduction

2-Chloro-5-fluoroaniline, with the Chemical Abstracts Service (CAS) registry number 452-83-5, is a halogenated aromatic amine. Its molecular structure, featuring both chlorine and fluorine substituents on the aniline ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Chloro-5-fluoroaniline**, complete with detailed experimental protocols and data analysis.

Molecular and Spectroscopic Overview

The structural characteristics of **2-Chloro-5-fluoroaniline** give rise to a unique spectroscopic fingerprint. The presence of ^1H , ^{13}C , ^{19}F , and ^{15}N nuclei makes it amenable to a variety of NMR experiments. The vibrational modes of its chemical bonds can be probed by IR spectroscopy, while its molecular weight and fragmentation pattern can be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Chloro-5-fluoroaniline** in solution. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide detailed information about their chemical environment and connectivity.

¹H NMR Data

The proton NMR spectrum of **2-Chloro-5-fluoroaniline** is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	Data not available	Data not available	Data not available
H-4	Data not available	Data not available	Data not available
H-6	Data not available	Data not available	Data not available
-NH ₂	Data not available	Broad singlet	N/A

Note: Specific chemical shift and coupling constant values for **2-Chloro-5-fluoroaniline** were not found in the publicly available literature at the time of this guide's compilation. The data presented here is a general representation based on the analysis of similar substituted anilines.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on each unique carbon atom in the **2-Chloro-5-fluoroaniline** molecule. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

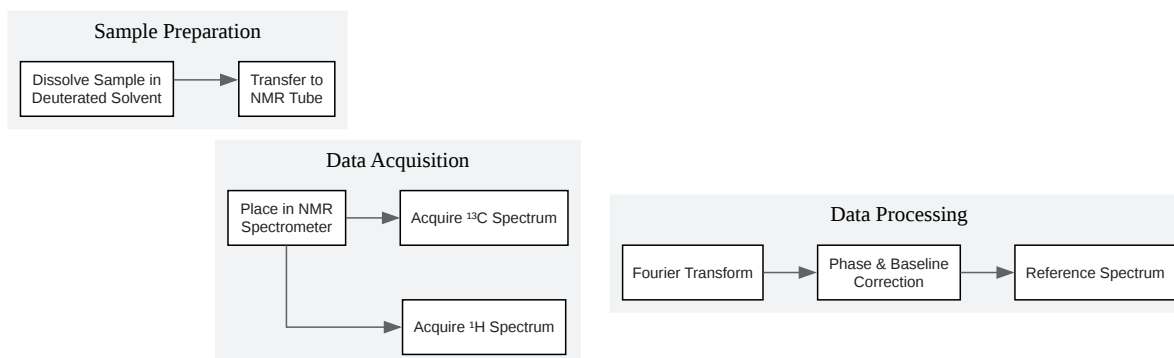
Carbon Assignment	Chemical Shift (δ , ppm)
C-1	Data not available
C-2	Data not available
C-3	Data not available
C-4	Data not available
C-5	Data not available
C-6	Data not available

Note: A definitive peak list for the ^{13}C NMR spectrum of **2-Chloro-5-fluoroaniline** was not available in the surveyed literature. The assignments are based on general knowledge of substituted benzene rings.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of **2-Chloro-5-fluoroaniline** is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Chloro-5-fluoroaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The use of a solvent with a known chemical shift allows for accurate referencing of the spectra.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher, equipped with a multinuclear probe.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

FTIR Spectrum Data

The FTIR spectrum of **2-Chloro-5-fluoroaniline** is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring, C-N stretching, C-Cl stretching, and C-F stretching.

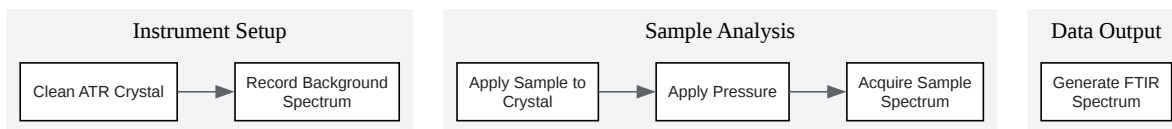
Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
Data not available	N-H stretch (asymmetric)	Medium
Data not available	N-H stretch (symmetric)	Medium
Data not available	C-H stretch (aromatic)	Medium-Weak
Data not available	C=C stretch (aromatic)	Medium-Strong
Data not available	C-N stretch	Medium
Data not available	C-F stretch	Strong
Data not available	C-Cl stretch	Medium-Strong

Note: While FTIR data for **2-Chloro-5-fluoroaniline** is confirmed to exist, a detailed list of absorption peaks was not found in the available search results. The table represents the expected regions for key functional group vibrations.

Experimental Protocol: FTIR Spectroscopy

A common method for obtaining the FTIR spectrum of a solid sample like **2-Chloro-5-fluoroaniline** is the Attenuated Total Reflectance (ATR) technique.

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- **Sample Application:** Place a small amount of solid **2-Chloro-5-fluoroaniline** onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.



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FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Mass Spectrum Data

The mass spectrum of **2-Chloro-5-fluoroaniline** obtained by electron ionization (EI) will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the $(M+2)^+$ peak having an intensity of approximately one-third of the M^+ peak.

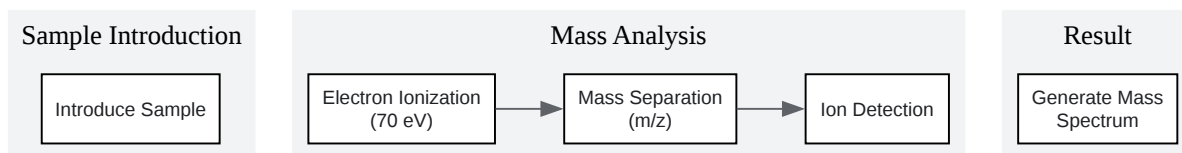
m/z	Relative Intensity (%)	Assignment
145	100.0	$[M]^+$ ($C_6H_5^{35}ClNF$)
147	32.0	$[M+2]^+$ ($C_6H_5^{37}ClNF$)
110	Data not available	$[M-Cl]^+$
83	21.1	Fragment
82	11.6	Fragment
90	5.3	Fragment

Data sourced from ChemicalBook.[\[1\]](#)

Experimental Protocol: Mass Spectrometry

A typical protocol for obtaining an electron ionization mass spectrum of **2-Chloro-5-fluoroaniline** is as follows:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.
- **Ionization:** In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .



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Mass Spectrometry (EI) Workflow

Conclusion

The spectroscopic data presented in this guide provides a comprehensive profile of **2-Chloro-5-fluoroaniline**. While specific NMR and a detailed IR peak list were not fully available in the public domain, the provided information on its mass spectrum and general spectroscopic characteristics, along with standardized experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. The unique combination of spectroscopic features allows for the unambiguous identification and characterization of this

important chemical intermediate. Further research to publish a complete and verified set of NMR and IR data would be a valuable contribution to the scientific community.

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References

- 1. 2-Chloro-5-fluoroaniline | C₆H₅ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]
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